molecular formula C19H23NO3 B5705977 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B5705977
M. Wt: 313.4 g/mol
InChI Key: LQEQQSWRNDBBQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical processes, where precursor compounds are subjected to conditions facilitating the desired structural modifications. For instance, Pękala et al. (2011) described the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs, exploring their anticonvulsant activity, highlighting the methodological steps in obtaining these compounds, which could be analogous to the target compound's synthesis (Pękala et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been elucidated through various analytical techniques. Sharma et al. (2018) synthesized a compound with a similar structure and confirmed its molecular structure through spectroscopic techniques and X-ray crystallography, providing insights into the bond lengths, angles, and overall geometry which could be reflective of the target compound's structural attributes (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds similar to the target chemical participate in various chemical reactions, highlighting their reactive properties. For instance, Latli and Casida (1995) explored the radiosynthesis of related compounds, revealing insights into the reactive intermediates and the conditions favoring specific product formations, which can be extrapolated to understand the chemical behavior of the target compound (Latli & Casida, 1995).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting points, and crystalline structure, are critical for their application in various domains. Lv et al. (2009) synthesized a depside derivative and analyzed its physical properties through crystalline structure analysis, offering parallels to the expected physical characteristics of the target compound (Lv et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical groups, stability under different conditions, and the potential for undergoing specific chemical transformations, are essential for comprehending the compound's applications and handling. Sakai et al. (2022) discussed the synthesis and chemical properties of acetamide derivatives, providing insights into the reactivity and potential chemical modifications pertinent to compounds analogous to the target chemical (Sakai et al., 2022).

properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-5-4-6-15(2)19(14)23-13-18(21)20-12-11-16-7-9-17(22-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEQQSWRNDBBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

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